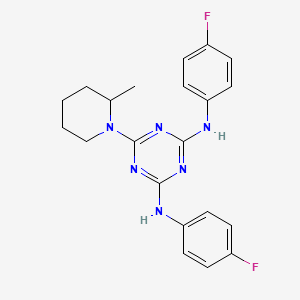![molecular formula C18H13ClFNO3 B11600185 (4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11600185.png)
(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzylidene group, a fluorobenzyl ether, and an oxazolone ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxazolone ring: This can be achieved through the cyclization of an appropriate amino acid derivative.
Introduction of the benzylidene group: This step involves the condensation of the oxazolone with a chlorinated benzaldehyde under basic conditions.
Attachment of the fluorobenzyl ether: This is usually done via a nucleophilic substitution reaction, where the fluorobenzyl group is introduced using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzyl group suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The oxazolone ring is a known pharmacophore, and modifications of this structure could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one: can be compared with other oxazolone derivatives, such as:
Uniqueness
The presence of the fluorobenzyl group in this compound distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C18H13ClFNO3 |
|---|---|
Molekulargewicht |
345.7 g/mol |
IUPAC-Name |
(4E)-4-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H13ClFNO3/c1-11-14(18(22)24-21-11)8-12-6-7-17(15(19)9-12)23-10-13-4-2-3-5-16(13)20/h2-9H,10H2,1H3/b14-8+ |
InChI-Schlüssel |
HZLGQNVCFOTVEG-RIYZIHGNSA-N |
Isomerische SMILES |
CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)Cl |
Kanonische SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600112.png)
![isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600120.png)
![3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11600121.png)

![N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600131.png)
![5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11600135.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600140.png)

![Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11600158.png)
![1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11600164.png)
![4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11600167.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11600183.png)
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate](/img/structure/B11600190.png)
